molecular formula C16H11NO B15375665 (4E)-4-(phenylimino)naphthalen-1(4H)-one CAS No. 7512-49-4

(4E)-4-(phenylimino)naphthalen-1(4H)-one

Cat. No.: B15375665
CAS No.: 7512-49-4
M. Wt: 233.26 g/mol
InChI Key: QLVZBXFOEUEIOZ-UHFFFAOYSA-N
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Description

(4E)-4-(Phenylimino)naphthalen-1(4H)-one is a naphthoquinone derivative featuring a phenylimino group at the 4-position. This compound belongs to the class of iminonaphthoquinones, which are characterized by their conjugated π-system and redox-active properties. Such derivatives are of interest due to their diverse applications in medicinal chemistry, materials science, and organic synthesis. The (4E)-configuration ensures planar geometry, facilitating intermolecular interactions such as π-π stacking and hydrogen bonding, which influence crystallinity and biological activity .

Properties

CAS No.

7512-49-4

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

4-phenyliminonaphthalen-1-one

InChI

InChI=1S/C16H11NO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17-12-6-2-1-3-7-12/h1-11H

InChI Key

QLVZBXFOEUEIOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Naphthyl-Substituted Derivative: (Z)-4-(Naphthalen-1-ylimino)naphthalen-1(4H)-one (NINO)
  • Structure : Replaces the phenyl group with a naphthyl moiety.
  • Synthesis: Prepared via condensation of naphthylamine with naphthoquinone, yielding 82% as a red solid .
(b) Pyrazolyl-Substituted Derivative: BiPNQ
  • Structure: Contains two pyrazolylamino groups at positions 2 and 3.
  • Biological Activity: Exhibits antitrypanosomal activity against Trypanosoma cruzi (IC₅₀ ~2 µM), outperforming benznidazole .
  • Polymorphism : Exists as an anhydrous form (BiPNQ-I) and a solvate (BiPNQ-s), with distinct DSC melting endotherms (BiPNQ-I: 248°C; BiPNQ-s: 220°C) and PXRD patterns .
(c) Hydroxyphenyl Derivative: 4-(2-Hydroxy-5-methylphenylimino)naphthalen-1(4H)-one (PINQ)
  • Structure : Features a hydroxyl and methyl group on the phenyl ring.
  • Characterization: Studied via DFT calculations, showing strong intramolecular hydrogen bonding (O-H···N), which stabilizes the keto-enol tautomer .
(d) Dimethylamino-Substituted Derivative: Indophenol Blue
  • Structure: 4-[[4-(Dimethylamino)phenyl]imino]naphthalen-1(4H)-one.
  • Application : Used as a redox indicator and biological stain due to its intense blue color and pH-dependent absorbance .

Comparative Analysis of Physical and Chemical Properties

Compound Molecular Formula Substituents Melting Point/°C Yield Key Properties/Applications
(4E)-4-(Phenylimino)-... C₁₆H₁₁NO Phenyl Not Reported - Base structure for derivatives
NINO C₂₀H₁₃NO Naphthalen-1-yl Not Reported 82% Enhanced π-stacking
BiPNQ C₁₅H₁₂N₆O 2-Pyrazolylamino, 4-Pyrazolylimino 248 (anhydrous) ~80% Antitrypanosomal agent
PINQ C₁₇H₁₃NO₂ 2-Hydroxy-5-methylphenyl Not Reported Not Reported Stabilized by intramolecular H-bonding
Indophenol Blue C₁₈H₁₇N₃O 4-Dimethylaminophenyl Not Reported - Redox indicator, dye

Solid-State Properties and Polymorphism

  • BiPNQ Polymorphs :
    • BiPNQ-I (Anhydrous) : Stable up to 248°C, with sharp PXRD peaks indicating high crystallinity.
    • BiPNQ-s (Solvate) : Desolvates upon heating to form BiPNQ-I, confirmed by TG mass loss (~5% at 100–150°C) .
  • Comparison with Fluconazole: Unlike BiPNQ, fluconazole forms a monohydrate and ethyl acetate solvate with distinct dissolution profiles, highlighting the role of substituents in solvate stability .

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